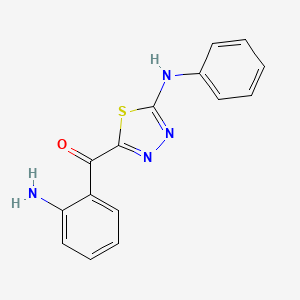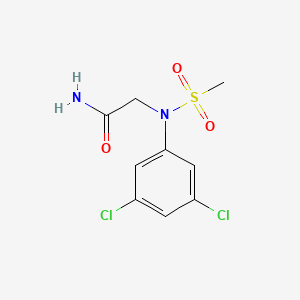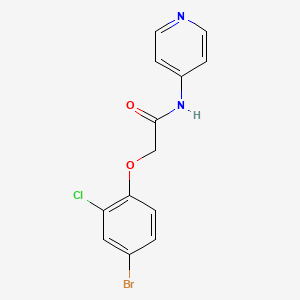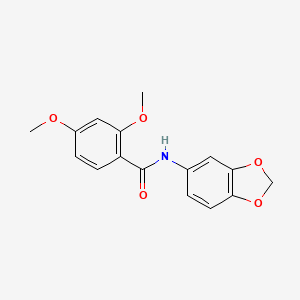
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first developed as a Src kinase inhibitor, but its applications have expanded to include other kinases and biological processes.
作用機序
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to the substrate, which is required for kinase activity. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to be a competitive inhibitor of Src kinase, with a Ki value of 1.4 nM.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has also been reported to modulate synaptic plasticity and memory formation in the brain. In addition, 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of cytokines and chemokines in immune cells.
実験室実験の利点と制限
One advantage of using 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity for Src kinase. This allows for the selective inhibition of Src kinase activity, without affecting other kinases or cellular processes. However, one limitation of using 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to use in certain experimental systems. In addition, 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been reported to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential application is in the development of new cancer therapies, particularly for cancers that are driven by Src kinase activity. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione may also be useful in the study of synaptic plasticity and memory formation in the brain, as well as in the regulation of immune cell function. In addition, further research is needed to understand the off-target effects of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione on other kinases, and to develop more potent and selective inhibitors of Src kinase activity.
合成法
The synthesis of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 2-chlorobenzylamine with phthalic anhydride to form 2-(2-chlorobenzyl)isoindole-1,3-dione, followed by the reaction of this intermediate with 2-bromo-5-chloropyridine to yield 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione. The purity of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione can be improved by recrystallization from ethanol.
科学的研究の応用
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been used in a wide range of scientific research, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the activity of several kinases, including Src, Fyn, Lyn, Yes, and Lck. 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has also been reported to inhibit other biological processes, such as angiogenesis, cell migration, and cytokine production.
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLGDPEVUWYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzyl)isoindoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)



![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)